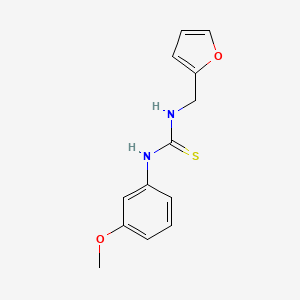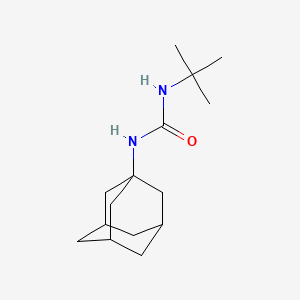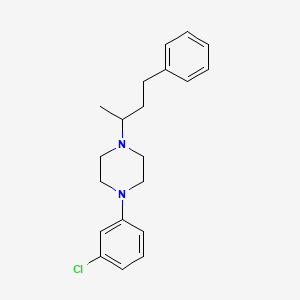
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea, also known as FMT, is a compound that belongs to the class of thiourea derivatives. It has been studied for its potential use in various scientific research applications, including as an anticancer agent and as a tool for studying the role of thiourea derivatives in biological systems.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has been studied for its potential use as an anticancer agent. In one study, N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea was found to inhibit the growth of human breast cancer cells by inducing apoptosis, or programmed cell death. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has also been studied for its potential use as a tool for studying the role of thiourea derivatives in biological systems. Thiourea derivatives have been found to have a variety of biological activities, including antioxidant, antimicrobial, and antitumor properties.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell signaling and proliferation. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has been found to have a variety of biochemical and physiological effects. In addition to its anticancer properties, N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has been found to have antioxidant and anti-inflammatory properties. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has also been found to have a protective effect on the liver, reducing oxidative stress and inflammation in animal models of liver injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its relatively low toxicity compared to other anticancer agents. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has also been found to have a high degree of selectivity for cancer cells, meaning it targets cancer cells while sparing normal cells. However, one limitation of using N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea. One area of focus is the development of N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea analogs with improved solubility and bioavailability. Another area of focus is the exploration of N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea's potential use in combination with other anticancer agents to enhance its effectiveness. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea and its effects on various signaling pathways and enzymes involved in cancer cell growth and survival.
Métodos De Síntesis
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea can be synthesized using a variety of methods, including the reaction of 2-furylacetaldehyde with 3-methoxyaniline in the presence of thiourea and a catalyst such as zinc chloride. Other methods involve the reaction of 2-furylacetaldehyde with 3-methoxyaniline in the presence of various reagents, such as sodium hydride or sodium methoxide.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-16-11-5-2-4-10(8-11)15-13(18)14-9-12-6-3-7-17-12/h2-8H,9H2,1H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCHYAMRNBVJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B4973249.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-4-piperidinamine](/img/structure/B4973256.png)
![5-{3-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973267.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4973277.png)
![methyl [3-(4-nitrophenyl)-1-adamantyl]acetate](/img/structure/B4973290.png)
![(2-allyl-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4973302.png)
![7-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4973308.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-dibutylacetamide](/img/structure/B4973309.png)

![4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide](/img/structure/B4973319.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B4973340.png)

![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4973349.png)